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Compound of Interest

Compound Name: 2-(Methoxymethyl)morpholine

Cat. No.: B186646

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-(methoxymethyl)morpholine, a morpholine derivative of interest in synthetic and
medicinal chemistry. Due to the scarcity of publicly available experimental spectra for this
specific compound, this document focuses on high-quality predicted data for tH NMR, 13C
NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized
experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-
(methoxymethyl)morpholine. This data was generated based on computational models and
should be used as a reference for the analysis of experimentally obtained spectra.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 2-(methoxymethyl)morpholine in CDClIs is detailed below.
Chemical shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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: Predicted

Predicted ) )
Atom ) ] Predicted Coupling ]

Chemical Shift o Assignment
Number(s) Multiplicity Constants (J,

(3, ppm)

Hz)

7 3.35 Singlet (s) - -OCHs
1, 5 (axial) 3.80-3.90 Multiplet (m) - Morpholine Ha
1, 5 (equatorial) 3.60-3.70 Multiplet (m) - Morpholine He
6 (axial) 2.85-2.95 Multiplet (m) - Morpholine Ha
6 (equatorial) 2.65-2.75 Multiplet (m) - Morpholine He
2 3.40 - 3.50 Multiplet (m) - -CH-
3a, 3b 3.25-3.35 Multiplet (m) - -CHz-0O-
4 (NH) ~1.9 (broad) Singlet (br s) - -NH-

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Predicted **C NMR Spectral Data

The predicted proton-decoupled 3C NMR spectrum in CDCls. Chemical shifts () are reported
in ppm.

Predicted Chemical Shift (9,

Atom Number(s) Assignment
ppm)

7 59.1 -OCHs

3 74.5 -CH2-O-

2 78.2 -CH-

1,5 67.5 Morpholine C-O

6 46.3 Morpholine C-N

Predicted Infrared (IR) Spectral Data
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The predicted IR absorption bands for liquid film 2-(methoxymethyl)morpholine.

Wavenumber (cm™1)

Predicted Intensity

Functional Group
Assignment

N-H Stretch (Secondary

3350 - 3250 Medium, Broad )
Amine)
C-H Asymmetric and
2980 - 2840 Strong ) ) )
Symmetric Stretch (Aliphatic)
1470 - 1440 Medium C-H Bend (Scissoring)
1350 - 1250 Medium - Strong C-N Stretch (Amine)
C-0O-C Asymmetric Stretch
1120 - 1080 Strong

(Ether)

Predicted Mass Spectrometry (MS) Data

Predicted key fragments for 2-(methoxymethyl)morpholine under Electron Impact (El)

ionization.

m/z (Mass/Charge Predicted Relative Possible Fragment Fragmentation
Ratio) Intensity Identity Pathway
131 Low [M]+ Molecular lon
_ Loss of methoxy
100 High [M - OCH3s]* _
radical
) a-cleavage, loss of
86 Medium [M - CH20CHs]* ]
methoxymethyl radical
71 Medium [CaHoN]* Ring fragmentation
57 High [CsH7N]* Ring fragmentation
45 Medium [CH20CHs]* Methoxymethyl cation
Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a 5 mm probe.

e Sample Preparation:

o Accurately weigh 5-10 mg of 2-(methoxymethyl)morpholine for *H NMR and 20-50 mg
for 3C NMR into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCIs),
DMSO-ds, D20) to the vial. Deuterated solvents are crucial to avoid large solvent signals
in the *H NMR spectrum.

o Gently swirl or vortex the vial to ensure the sample is completely dissolved.

o Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR
tube.

o For quantitative analysis or precise chemical shift referencing, a known amount of an
internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00

ppm.
e 'H NMR Acquisition:
o Insert the NMR tube into the spectrometer.

o Perform standard instrument tuning and shimming procedures to optimize magnetic field
homogeneity.

o Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30). Key
parameters include a spectral width of approximately 16 ppm, an acquisition time of at
least 3 seconds, and a relaxation delay of 1.5-5 seconds. For most samples, 8 to 16 scans
are sufficient.

e 13C NMR Acquisition:
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o Following *H NMR, switch the spectrometer to the 13C nucleus frequency.

o A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the
spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

o Acquire the spectrum over a spectral width of approximately 220 ppm. A larger number of
scans (e.g., 1024 or more) is generally required due to the lower natural abundance of 13C.

» Data Processing:

o The raw data (Free Induction Decay - FID) is Fourier transformed to generate the
frequency-domain NMR spectrum.

o Apply phase and baseline corrections to obtain the final, interpretable spectrum.

o Integrate the signals in the *H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable
sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates
(NaCl or KBr).

e Sample Preparation (Neat Liquid Film):

o Ensure the salt plates are clean and dry by wiping them with a lint-free tissue soaked in a
volatile solvent like acetone or isopropanol.

o Place one to two drops of liquid 2-(methoxymethyl)morpholine onto the surface of one
salt plate.[1]

o Carefully place the second salt plate on top, allowing the liquid to spread into a thin,
uniform film between the plates.[1]

e Spectral Acquisition:

o Record a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.
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o Place the prepared salt plate assembly into the sample holder of the spectrometer.
o Acquire the sample spectrum over a typical range of 4000 cm~* to 400 cm™—1.

o To achieve a good signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4
cm~L,

» Data Processing:

o The spectrometer software will automatically perform a Fourier transform on the
interferogram to generate the infrared spectrum.

o The background spectrum is automatically subtracted from the sample spectrum.

o Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer capable of Electron Impact (El) ionization, coupled
with a mass analyzer (e.g., quadrupole, time-of-flight).

e Sample Introduction:

o For a volatile liquid like 2-(methoxymethyl)morpholine, direct infusion via a heated probe
or injection into a gas chromatograph (GC-MS) is appropriate.

o The sample is vaporized in a high vacuum environment (typically 10> to 108 torr).

« lonization (Electron Impact - EI):

o

The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o

This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion (M*").

(¢]

The excess energy imparted often leads to the fragmentation of the molecular ion into
smaller, characteristic fragment ions.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b186646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis and Detection:

o The resulting ions are accelerated into the mass analyzer, where they are separated
based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and their abundance is recorded.
» Data Processing:

o A mass spectrum is generated, plotting the relative abundance of ions versus their m/z
ratio.

o The peak with the highest m/z is often the molecular ion, which confirms the molecular
weight of the compound.

o The fragmentation pattern provides structural information about the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and
spectroscopic characterization of a novel chemical entity such as 2-
(methoxymethyl)morpholine.
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Workflow for Chemical Synthesis and Spectroscopic Analysis

Synthesis & Purification
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Caption: A generalized workflow for the synthesis and structural analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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